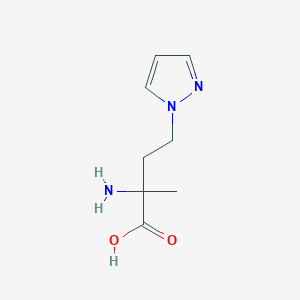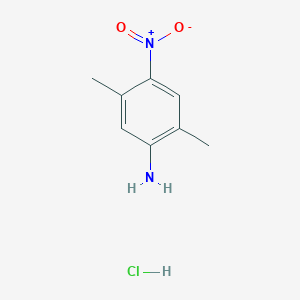![molecular formula C7H7FO4 B13626810 2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid](/img/structure/B13626810.png)
2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a fluorinated derivative of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which include a rigid bicyclic framework and the presence of fluorine atoms. These features contribute to its potential as a bioisostere for aromatic rings, offering improved metabolic stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid typically involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This reaction can be performed on a large scale, producing significant quantities of the compound within a short period. The subsequent haloform reaction of the formed diketone yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the photochemical addition and haloform reactions suggests that these methods could be adapted for industrial-scale synthesis, providing a practical route for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or diacids, while reduction can produce diols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a bioisostere for aromatic rings makes it a promising candidate for drug development, offering improved pharmacokinetic properties.
Industry: The compound can be used in the synthesis of materials with specific properties, such as increased stability or solubility.
Wirkmechanismus
The mechanism by which 2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The rigid bicyclic structure and the presence of fluorine atoms enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: The non-fluorinated parent compound.
Eigenschaften
Molekularformel |
C7H7FO4 |
|---|---|
Molekulargewicht |
174.13 g/mol |
IUPAC-Name |
2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H7FO4/c8-3-6(4(9)10)1-7(3,2-6)5(11)12/h3H,1-2H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
FOKXYUOUUBMUJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2F)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13626737.png)
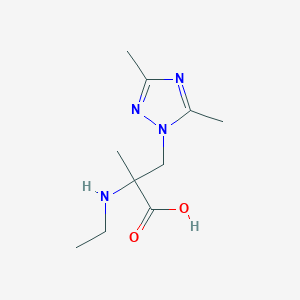
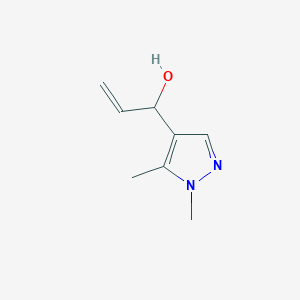

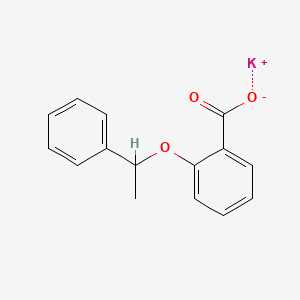
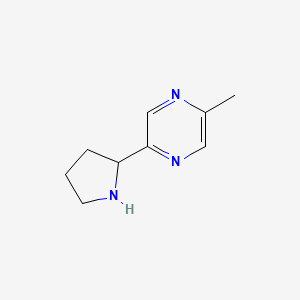
![7,7-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13626760.png)
![2-Thia-7-azaspiro[4.4]nonane](/img/structure/B13626766.png)

![5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid](/img/structure/B13626797.png)
![3-Bromo-2-[(piperazin-1-yl)methyl]aniline](/img/structure/B13626799.png)
